molecular formula C20H18N2O5 B2435580 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid CAS No. 1701778-09-7

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid

Cat. No.: B2435580
CAS No.: 1701778-09-7
M. Wt: 366.373
InChI Key: RGXWBCPDGLOCRF-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid is a synthetic compound often used in organic chemistry and pharmaceutical research. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is primarily utilized in peptide synthesis and as an intermediate in the production of various pharmaceuticals.

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid typically involves the following steps:

    Fmoc Protection:

    Piperazine Derivatization: The piperazine ring is then reacted with the Fmoc-Cl in the presence of a base, such as triethylamine, to yield the Fmoc-protected piperazine derivative.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the Fmoc group.

    Hydrolysis: The Fmoc group can be removed through hydrolysis using bases like piperidine, yielding the free amine

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is selectively removed under basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid can be compared with other Fmoc-protected compounds, such as:

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperazine ring.

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Contains an azetidine ring, offering different steric and electronic properties.

    Fmoc-Glu-OtBu: An Fmoc-protected glutamic acid derivative used in peptide synthesis

These compounds share the common feature of the Fmoc protecting group but differ in their core structures, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-18-10-22(17(9-21-18)19(24)25)20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXWBCPDGLOCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC(=O)N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701778-09-7
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid
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